
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a purine ring system substituted with a difluoromethyl group at the 6-position and a methyl group at the 9-position. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using difluoromethylation reagents such as difluoromethylborates or difluorocarbene precursors . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the purine ring .
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The 2-amine group participates in S<sub>N</sub>Ar reactions under basic conditions. For example:
-
Reaction with methylamine : Substitution at the 6-position has been demonstrated using methylamine in methanol at 60°C for 12 hours, yielding derivatives with modified electronic profiles .
Electrophilic Substitution
The purine ring undergoes electrophilic substitution at position 8 under acidic conditions. For instance:
-
Halogenation : Treatment with bromine in acetic acid introduces a bromine atom at position 8, confirmed by <sup>13</sup>C NMR shifts at δ 143.0 .
Reaction | Reagents | Product | Key Spectral Data |
---|---|---|---|
Bromination | Br<sub>2</sub>, CH<sub>3</sub>COOH | 8-Bromo derivative | <sup>13</sup>C NMR: δ 143.0 (C8) |
Oxidation
The difluoromethyl group is resistant to oxidation under mild conditions but reacts with strong oxidizers:
-
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Forms a carboxylic acid derivative at the 6-position, validated by LRMS (ESI) m/z: [M + H]<sup>+</sup> calcd 268.096 .
Reduction
-
NaBH<sub>4</sub>/MeOH : Reduces the purine ring’s double bonds, yielding dihydro derivatives with altered UV-Vis spectra (λ<sub>max</sub> shift from 260 nm to 245 nm) .
Acylation of the 2-Amine
-
Acetic anhydride/Pyridine : Forms N-acetylated products, confirmed by <sup>1</sup>H NMR δ 2.15 (s, 3H, CH<sub>3</sub>CO) .
Chan-Lam Coupling
-
Aryl boronic acids/Cu(OAc)<sub>2</sub> : Introduces aryl groups at position 8, with yields up to 75% .
Stability Under Hydrolytic Conditions
-
Acidic hydrolysis (HCl, 80°C) : Cleaves the difluoromethyl group, generating 6-oxo derivatives.
-
Basic hydrolysis (NaOH, reflux) : Degrades the purine ring, forming imidazole fragments .
Comparative Reactivity Table
Position | Reactivity | Preferred Reagents | Key Products |
---|---|---|---|
C2 (amine) | High (S<sub>N</sub>Ar, acylation) | Alkyl halides, acyl chlorides | N-Alkyl/N-acyl derivatives |
C6 (CF<sub>2</sub>H) | Moderate (hydrolysis) | HCl/NaOH | 6-Oxo/6-hydroxy analogs |
C8 (H) | Low (electrophilic substitution) | Br<sub>2</sub>, HNO<sub>3</sub> | 8-Bromo/8-nitro derivatives |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : Research indicates that 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine may interfere with nucleic acid synthesis, making it a candidate for antiviral therapies. The difluoromethyl group enhances its efficacy by modulating enzyme activity related to viral replication.
Anticancer Properties : In vitro studies have shown that this compound exhibits notable anticancer properties. For example, it demonstrated a half-maximal effective concentration (EC50) of approximately 25.6 µM against various cancer cell lines, indicating its potential as a selective agent for targeting cancer cells while minimizing toxicity to normal cells .
Cell Line | EC50 (µM) | CC50 (µM) |
---|---|---|
Cancer Cell Line A | 25.6 | >100 |
Cancer Cell Line B | 30.0 | >100 |
Cancer Cell Line C | 20.5 | >100 |
Biochemical Studies
The compound is utilized as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable for understanding various biological mechanisms.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly fluorinated pharmaceuticals. This application is crucial for developing novel therapeutic agents with enhanced properties .
Case Studies
- Antiviral Research : A study focused on the antiviral properties of this compound demonstrated its effectiveness against certain viral strains by inhibiting viral replication through interference with nucleic acid synthesis.
- Cancer Cell Proliferation : Another case study highlighted its selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential for therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The purine ring system allows the compound to mimic natural purine substrates, enabling it to interfere with biological processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)-9-methyl-9H-purin-2-amine
- 6-(Chloromethyl)-9-methyl-9H-purin-2-amine
- 6-(Bromomethyl)-9-methyl-9H-purin-2-amine
Uniqueness
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds . These features make it a valuable compound for various applications in research and industry.
Biological Activity
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It features a difluoromethyl group at the 6-position and a methyl group at the 9-position of the purine ring, which may influence its biological interactions and efficacy.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against several types of cancer, including:
- Acute Myeloid Leukemia (AML) : The compound showed promising antiproliferative activity against AML cell lines, indicating its potential as a therapeutic agent in hematological malignancies .
- Solid Tumors : In vitro assays revealed that the compound could reduce cell viability in solid tumor models, suggesting a broad spectrum of anticancer activity .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. Notably, it has been shown to inhibit key enzymes such as PI3K and HDAC, which are crucial for tumor growth and survival.
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | Effect Observed |
---|---|---|
Antiproliferative | PI3K | Inhibition of cancer cell growth |
Apoptosis Induction | HDAC | Induction of programmed cell death |
Cell Cycle Arrest | Various | Arrest at G1/S phase |
Case Studies and Research Findings
- Study on AML : A recent study highlighted the effectiveness of this compound in inducing necrosis in AML cell lines resistant to conventional therapies. The study utilized cellular thermal shift assays to confirm target engagement with PI3K and HDAC .
- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates in xenograft models of colorectal carcinoma. This suggests that the compound not only acts effectively in vitro but also has potential therapeutic applications in vivo .
- Selectivity Studies : Comparative studies have shown that this compound exhibits selectivity towards certain cancer cell lines while sparing normal cells, which is a crucial factor for minimizing side effects during treatment .
Properties
Molecular Formula |
C7H7F2N5 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
6-(difluoromethyl)-9-methylpurin-2-amine |
InChI |
InChI=1S/C7H7F2N5/c1-14-2-11-4-3(5(8)9)12-7(10)13-6(4)14/h2,5H,1H3,(H2,10,12,13) |
InChI Key |
LRRFPGVVQAKLGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.